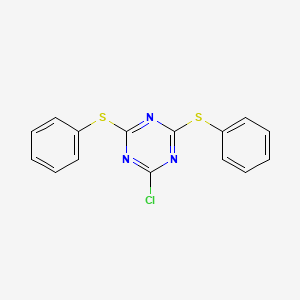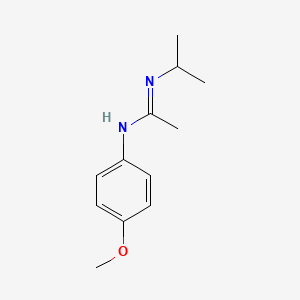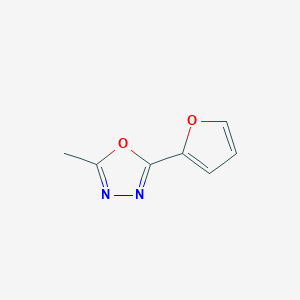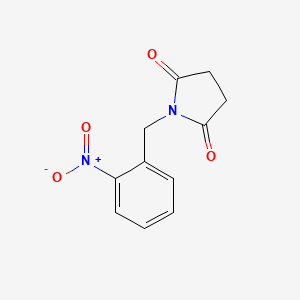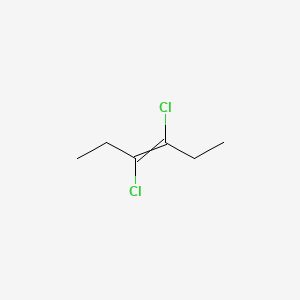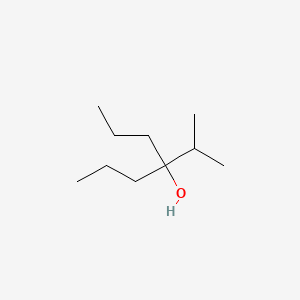
Dec-3-yn-1-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dec-3-yn-1-ol;4-methylbenzenesulfonic acid:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Dec-3-yn-1-ol: can be synthesized through the hydration of dec-3-yne using a hydroboration-oxidation reaction. The reaction involves the addition of borane (BH3) to dec-3-yne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
4-Methylbenzenesulfonic acid: is typically prepared by sulfonation of toluene with sulfuric acid (H2SO4) or oleum. The reaction is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods:
- Industrial production of 4-methylbenzenesulfonic acid involves the continuous sulfonation of toluene in a reactor, followed by purification steps such as crystallization and filtration to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Dec-3-yn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The alkyne group in dec-3-yn-1-ol can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: 4-Methylbenzenesulfonic acid can undergo nucleophilic substitution reactions where the sulfonic acid group is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C
Substitution: NaOH, KOH
Major Products:
- Oxidation of dec-3-yn-1-ol can yield dec-3-ynal or dec-3-ynoic acid.
- Reduction of dec-3-yn-1-ol can yield dec-3-en-1-ol or decanol.
- Substitution reactions of 4-methylbenzenesulfonic acid can yield various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Dec-3-yn-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
- 4-Methylbenzenesulfonic acid is used as a catalyst in various organic reactions, including esterification and polymerization.
Biology:
- Dec-3-yn-1-ol has been studied for its potential antimicrobial properties.
- 4-Methylbenzenesulfonic acid is used in the preparation of pharmaceuticals and as a reagent in biochemical assays.
Medicine:
- Dec-3-yn-1-ol derivatives are being explored for their potential use in drug development.
- 4-Methylbenzenesulfonic acid is used in the formulation of certain medications and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry:
- Dec-3-yn-1-ol is used in the production of specialty chemicals and materials.
- 4-Methylbenzenesulfonic acid is used in the manufacture of dyes, detergents, and resins.
Wirkmechanismus
Dec-3-yn-1-ol:
- The hydroxyl group in dec-3-yn-1-ol can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules.
- The alkyne group can undergo addition reactions, making it a versatile intermediate in organic synthesis.
4-Methylbenzenesulfonic acid:
- The sulfonic acid group is highly acidic, making it a strong acid catalyst in various chemical reactions.
- The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Dec-3-yne: Similar to dec-3-yn-1-ol but lacks the hydroxyl group, making it less reactive in certain reactions.
Benzene sulfonic acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group, affecting its solubility and reactivity.
Uniqueness:
- Dec-3-yn-1-ol’s combination of an alkyne and alcohol functional group makes it a versatile intermediate in organic synthesis.
- 4-Methylbenzenesulfonic acid’s strong acidity and ability to act as a catalyst in various reactions make it valuable in both laboratory and industrial settings.
Eigenschaften
CAS-Nummer |
51721-40-5 |
|---|---|
Molekularformel |
C17H26O4S |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
dec-3-yn-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H18O.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11;1-6-2-4-7(5-3-6)11(8,9)10/h11H,2-6,9-10H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
NVGKUEHRQPCUBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


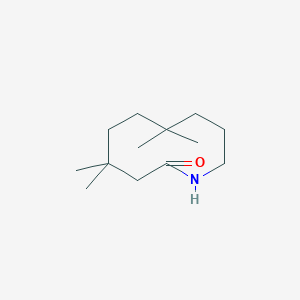
![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
![S-[(4-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14658589.png)

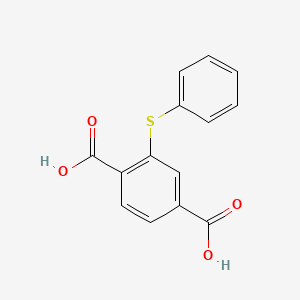

![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
